molecular formula C23H24N2O2S B5374762 (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE CAS No. 65331-30-8

(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE

Cat. No.: B5374762
CAS No.: 65331-30-8
M. Wt: 392.5 g/mol
InChI Key: LWRQTWWJJNMEKW-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include methoxyphenyl groups and an octahydroquinazoline-2-thione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and thiolation to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial for maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups with different ones, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features may enable it to bind to specific proteins or nucleic acids, making it a valuable tool for probing biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and other products. Its unique properties may enhance the performance or functionality of these products.

Mechanism of Action

The mechanism of action of (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(8E)-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-26-18-10-6-15(7-11-18)14-17-4-3-5-20-21(24-23(28)25-22(17)20)16-8-12-19(27-2)13-9-16/h6-14,21H,3-5H2,1-2H3,(H2,24,25,28)/b17-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRQTWWJJNMEKW-SAPNQHFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65331-30-8
Record name NSC310665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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